Ethyl 5-(2,6-Difluorophenyl)isoxazole-3-carboxylate

Description

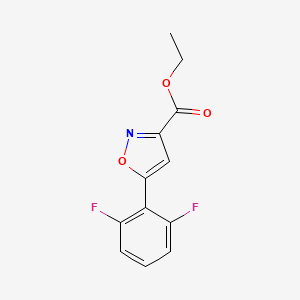

Ethyl 5-(2,6-Difluorophenyl)isoxazole-3-carboxylate (CAS 1188027-27-1) is a fluorinated isoxazole derivative characterized by a 2,6-difluorophenyl substituent at the 5-position of the isoxazole ring and an ethyl carboxylate group at the 3-position. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, widely studied for their electronic properties, metabolic stability, and applications in medicinal chemistry.

Properties

Molecular Formula |

C12H9F2NO3 |

|---|---|

Molecular Weight |

253.20 g/mol |

IUPAC Name |

ethyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate |

InChI |

InChI=1S/C12H9F2NO3/c1-2-17-12(16)9-6-10(18-15-9)11-7(13)4-3-5-8(11)14/h3-6H,2H2,1H3 |

InChI Key |

XBGASFPPBXASEP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=C(C=CC=C2F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,6-Difluorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2,4-dioxo-4-(2,6-difluorophenyl)butanoate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,6-Difluorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 5-(2,6-Difluorophenyl)isoxazole-3-carboxylate features a five-membered isoxazole ring with a carboxylate group and a difluorophenyl substituent. Its molecular formula is , with a molecular weight of approximately 240.19 g/mol. The presence of fluorine atoms enhances its lipophilicity and biological activity compared to other similar compounds.

Medicinal Chemistry

Ethyl 5-(2,6-Difluorophenyl)isoxazole-3-carboxylate has been explored for its potential as a pharmaceutical intermediate in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

- Anticancer Activity : Studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13) cells. The IC50 values range from 0.5 to 10 µM, demonstrating potent activity compared to standard chemotherapeutics like doxorubicin. Flow cytometry analysis has shown that it effectively induces apoptosis by increasing pro-apoptotic proteins and activating caspases .

- Anti-inflammatory Effects : The compound has shown potential anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and lipoxygenase pathways, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .

The mechanism of action for Ethyl 5-(2,6-Difluorophenyl)isoxazole-3-carboxylate involves interactions with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, modulating biological pathways critical for various diseases.

Study 1: Anticancer Efficacy in Murine Models

A study investigated the anticancer efficacy of Ethyl 5-(2,6-Difluorophenyl)isoxazole-3-carboxylate in murine models bearing human tumor xenografts. Treatment resulted in a significant reduction in tumor volume compared to control groups, with minimal side effects observed. This study highlights the compound's potential as a therapeutic agent in oncology .

Study 2: In Vivo Anti-inflammatory Effects

In another study focusing on inflammation models, administration of this compound led to reduced edema and inflammation markers in rat paw edema models induced by carrageenan. This finding supports its application in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of Ethyl 5-(2,6-Difluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The isoxazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Variations

The following compounds share structural similarities with Ethyl 5-(2,6-Difluorophenyl)isoxazole-3-carboxylate but differ in substituent positions, heterocyclic cores, or functional groups:

Table 1: Comparative Overview of Key Compounds

Key Findings from Structural Comparisons

Impact of Substituent Positions

- Fluorine Substitution: The 2,6-difluorophenyl group in the target compound provides symmetrical electronic withdrawal, enhancing dipole interactions and metabolic stability compared to 2,4-difluoro analogs (e.g., Ethyl 5-(2,4-difluorophenoxy)pentanoate). The latter’s asymmetrical fluorine distribution may reduce steric hindrance but increase susceptibility to enzymatic degradation .

Physicochemical Properties

- Solubility: Aliphatic esters (e.g., Ethyl 5-(2,4-difluorophenoxy)pentanoate) generally exhibit higher aqueous solubility than aromatic heterocycles due to reduced planarity and weaker intermolecular forces .

Biological Activity

Ethyl 5-(2,6-Difluorophenyl)isoxazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Ethyl 5-(2,6-Difluorophenyl)isoxazole-3-carboxylate features a five-membered isoxazole ring with a carboxylate group and a difluorophenyl substituent. The molecular formula is CHFNO, and it has a molecular weight of approximately 240.19 g/mol. The presence of fluorine atoms enhances its lipophilicity and biological activity.

The biological activity of Ethyl 5-(2,6-Difluorophenyl)isoxazole-3-carboxylate is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit various enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects. Additionally, it may exhibit cytotoxic activity against cancer cell lines by inducing apoptosis through the activation of caspases and modulation of cell cycle progression.

Anticancer Activity

Recent studies have evaluated the compound's anticancer properties:

- Cytotoxicity : In vitro assays demonstrated that Ethyl 5-(2,6-Difluorophenyl)isoxazole-3-carboxylate exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13) cells. The IC values ranged from 0.5 to 10 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Apoptosis Induction : Flow cytometry analysis revealed that the compound effectively induces apoptosis in treated cancer cells. It increases the levels of pro-apoptotic proteins and activates caspases, leading to programmed cell death .

Anti-inflammatory Activity

Ethyl 5-(2,6-Difluorophenyl)isoxazole-3-carboxylate has been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and lipoxygenase pathways. This inhibition can reduce the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Synthesis Methods

The synthesis of Ethyl 5-(2,6-Difluorophenyl)isoxazole-3-carboxylate typically involves the following steps:

- Formation of Isoxazole Ring : The initial step includes the reaction between appropriate hydrazones and α,β-unsaturated carbonyl compounds under acidic conditions.

- Carboxylation : The introduction of the carboxylic acid moiety can be achieved through various methods such as the use of carbon dioxide in the presence of bases or via esterification reactions.

- Fluorination : The introduction of fluorine atoms can be performed using electrophilic fluorination techniques or through nucleophilic substitution reactions on pre-fluorinated aromatic compounds.

Study 1: Anticancer Efficacy in Mice Models

A study investigated the anticancer efficacy of Ethyl 5-(2,6-Difluorophenyl)isoxazole-3-carboxylate in murine models bearing human tumor xenografts. Treatment with the compound resulted in a significant reduction in tumor volume compared to control groups, with minimal side effects observed .

Study 2: In Vivo Anti-inflammatory Effects

In another study focusing on inflammation models, administration of Ethyl 5-(2,6-Difluorophenyl)isoxazole-3-carboxylate led to reduced edema and inflammation markers in rat paw edema models induced by carrageenan .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.